molecular formula C9H9NO6S B1428626 Methyl 5-(methylsulfonyl)-2-nitrobenzoate CAS No. 949033-22-1

Methyl 5-(methylsulfonyl)-2-nitrobenzoate

Cat. No. B1428626
M. Wt: 259.24 g/mol
InChI Key: YNZMZUKGZSTLOM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-(methylsulfonyl)-2-nitrobenzoate” are not detailed in the available literature, similar compounds have been involved in various chemical reactions. For instance, methanesulfonyl chloride, which contains a methylsulfonyl group, is highly reactive and is used to make methanesulfonates .

Scientific Research Applications

1. Sulfhydryl Group Determination

Methyl 5-(methylsulfonyl)-2-nitrobenzoate has been utilized in the study of sulfhydryl groups in biological materials, demonstrating its effectiveness in this context. For example, Ellman (1959) synthesized a water-soluble aromatic disulfide for determining sulfhydryl groups and demonstrated its application in biological materials, including blood, offering evidence for the splitting of disulfide bonds by reduced heme (Ellman, 1959).

2. Synthesis and Structural Analysis

The compound has been a subject of synthesis and spectral study. El-Bardan (1992) synthesized novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and sulfinyl derivatives, examining their structure through IR, NMR, and mass spectra. This research highlighted the significance of carbon-sulfur bond fission in understanding the chemical behavior of these compounds (El-Bardan, 1992).

3. Crystallographic Studies

Hou et al. (2010) prepared methyl 4-methylsulfonyl-2-nitrobenzoate and analyzed its crystal structure, finding significant dihedral angles between the nitro group and benzene ring, and between the carboxylate group and the benzene ring. This study aids in understanding the compound's molecular structure and potential applications in various fields (Hou, Chu, Sui, & Sun, 2010).

4. Oxidation Studies

Landino et al. (2008) investigated the oxidation of 5-thio-2-nitrobenzoic acid, a compound related to Methyl 5-(methylsulfonyl)-2-nitrobenzoate, using oxidants like hydrogen peroxide and hypochlorous acid. This research is pivotal in understanding the chemical behavior and reactions of such compounds under oxidative conditions (Landino, Mall, Nicklay, Dutcher, & Moynihan, 2008).

5. Environmental Chemistry and Nitration Process

Mei et al. (2018) developed an environmentally friendly nitration process for synthesizing 5-methyl-2-nitrobenzoic acid, a derivative of the compound . Their research focused on high selectivity of substrates and a green nitrating process, contributing to sustainable chemical synthesis practices (Mei, Yao, Yu, & Yao, 2018).

properties

IUPAC Name

methyl 5-methylsulfonyl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6S/c1-16-9(11)7-5-6(17(2,14)15)3-4-8(7)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZMZUKGZSTLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(methylsulfonyl)-2-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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